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Compound of Interest

Compound Name:
2-Heptanone, 4-hydroxy-, (4R)-

(9CI)

CAS No.: 143004-06-2

Cat. No.: B136172 Get Quote

Introduction & Strategic Value
(4R)-4-hydroxy-2-heptanone is a high-value chiral

-hydroxy ketone. Its structural utility lies in the pre-installed (R)-hydroxyl stereocenter at the C4
position, flanked by a reactive methyl ketone (C2) and a propyl chain. This bifunctionality
makes it an ideal scaffold for:

1,3-Polyol Arrays: Accessing syn- or anti-1,3-diols via stereoselective reduction (e.g.,

Narasaka-Prasad or Evans-Tishchenko).

Spiroketal Motifs: A precursor for insect pheromones (e.g., Brevicomin analogues) and

complex natural products.

Heterocycle Synthesis: Precursor for chiral tetrahydrofurans and lactones via intramolecular

cyclization.

Unlike traditional chemical synthesis (e.g., asymmetric aldol reactions of acetone and

butyraldehyde), which often suffer from low enantiomeric excess (ee) or harsh conditions, the

biocatalytic route described here offers mild conditions, >99% ee, and scalability.
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Production Protocol: Asymmetric Enzymatic
Reduction
This protocol utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) to selectively

reduce the C4-carbonyl of 2,4-heptanedione.

Target: (4R)-4-hydroxy-2-heptanone

Substrate: 2,4-Heptanedione (Acetylvaleryl)

Enzyme:Lactobacillus brevis ADH (LbADH) or commercial (R)-selective KRED variants.

Cofactor System: NADPH with Glucose Dehydrogenase (GDH) for regeneration.

Mechanistic Pathway (Graphviz)
The following diagram illustrates the enzymatic cycle and the regioselective reduction.
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Figure 1: Biocatalytic cycle for the asymmetric reduction of 2,4-heptanedione. The enzyme

distinguishes the C4 propyl ketone from the C2 methyl ketone based on steric recognition.

Step-by-Step Synthesis Protocol
Scale: 10 g Input | Expected Yield: 75-85% | Time: 24 Hours

Reagents:

2,4-Heptanedione (Substrate)
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Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0

Enzyme: LbADH (lyophilized powder or cell-free extract, ~500 U)

Cofactor: NADP+ (0.5 mM catalytic load)

Recycling System: Glucose (1.5 eq) and Glucose Dehydrogenase (GDH, ~500 U)

Solvent: Isopropyl acetate (for extraction)

Procedure:

Buffer Prep: In a 500 mL round-bottom flask, dissolve glucose (1.5 equivalents relative to

substrate) in 200 mL KPi buffer (pH 7.0).

Cofactor Addition: Add NADP+ (catalytic amount, e.g., 50 mg). Stir until dissolved.

Enzyme Initiation: Add GDH and LbADH. Note: If using whole cells, permeabilize with 0.1%

Triton X-100.

Substrate Feeding: Add 2,4-heptanedione (10 g) slowly over 1 hour using a syringe pump to

prevent substrate inhibition.

Reaction: Stir at 30°C at 150 rpm. Monitor pH and adjust to 7.0 with 1M NaOH (gluconic acid

production will lower pH).

IPC (In-Process Control): At 24h, extract a 100 µL aliquot with ethyl acetate. Analyze by GC

(see Section 4). Target conversion >95%.

Workup: Saturate the aqueous phase with NaCl. Extract 3x with Isopropyl acetate (100 mL).

Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via vacuum

distillation (bp ~92-94°C @ 13 Torr) to obtain the clear, colorless oil.

Critical Parameter: Regioselectivity is controlled by the enzyme's pocket. LbADH typically

prefers the larger alkyl chain in the "large" pocket, directing hydride attack to the C4 carbonyl. If

C2 reduction is observed (forming the diol), reduce reaction time or screen alternative KREDs

(e.g., from Thermoanaerobacter).
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Application Protocols: Transforming the Building
Block
Synthesis of Syn-1,3-Diols (Stereoselective Reduction)
The (4R)-hydroxy group directs the reduction of the C2-ketone to create a defined 1,3-diol, a

motif common in polyketide antibiotics.

Protocol (Narasaka-Prasad Reduction):

Complexation: Dissolve (4R)-4-hydroxy-2-heptanone (1 mmol) in dry THF/MeOH (4:1). Cool

to -78°C.[1]

Chelation: Add diethylmethoxyborane (Et2BOMe, 1.1 eq). Stir for 15 min to form the boron

chelate (locks conformation).

Reduction: Add NaBH4 (1.2 eq). The hydride attacks from the face opposite the bulky

chelate.

Oxidative Workup: Treat with H2O2/NaOH to break the boron ester.

Result:(2R,4R)-2,4-heptanediol (syn-diol) with high diastereoselectivity (>95:5 dr).

Synthesis of Chiral Lactones (e.g., (R)-gamma-Lactones)
Used for flavor compounds (gamma-decalactone analogues) or pheromones.

Protection: Protect C4-OH as a TBDMS ether.

Baeyer-Villiger Oxidation: Treat the C2-methyl ketone with m-CPBA. The migration of the

secondary alkyl group (chiral center) vs methyl is the key. Note: Methyl ketones typically

migrate the larger group, forming the ester.

Hydrolysis/Cyclization: Acidic hydrolysis removes the protecting group and induces

cyclization to the lactone.

Analytical & Quality Control (Self-Validating System)
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To ensure the "building block" quality, you must validate Enantiomeric Excess (ee) and

Chemical Purity.

Chiral Gas Chromatography Method
This method separates the (4R) and (4S) enantiomers.

Column: Beta-DEX 225 or Rt-βDEXse (30m x 0.25mm x 0.25µm).

Carrier Gas: Hydrogen or Helium (40 cm/sec).

Temperature Program: 80°C (hold 2 min) -> 2°C/min -> 130°C.

Detection: FID at 250°C.

Retention Times (Approx):

(4S)-Enantiomer: ~14.2 min

(4R)-Enantiomer: ~14.8 min

Note: Validate with racemic standard prepared by NaBH4 reduction of 2,4-heptanedione.

Quantitative Data Summary
Parameter Specification Method

Appearance Colorless, viscous liquid Visual

Purity (GC) > 98.5% GC-FID (DB-5 Column)

Enantiomeric Excess > 99.0% (4R) Chiral GC (Beta-DEX)

Water Content < 0.5% Karl Fischer

Specific Rotation (c=1, CHCl3) Polarimetry

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Conversion (<50%)
Enzyme inhibition by substrate

or product.

Use fed-batch addition

(syringe pump). Add resin

(e.g., XAD-4) to adsorb

product in situ.

Low ee% (<95%)

Spontaneous chemical

reduction or wrong enzyme

variant.

Ensure NADP+ is not in vast

excess. Re-screen KRED

panel. Verify pH is strictly 7.0.

Formation of Diol Over-reduction of C2 ketone.
Stop reaction earlier (monitor

GC). Reduce enzyme loading.

Emulsion during Workup Protein precipitation.
Filter through Celite pad before

extraction.
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Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets

(SDS) for 2,4-heptanedione and solvents before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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